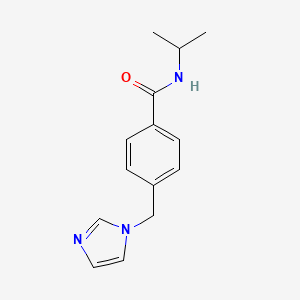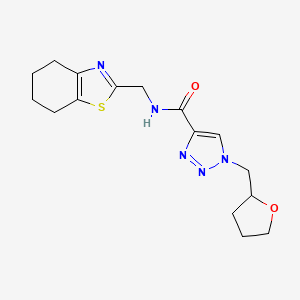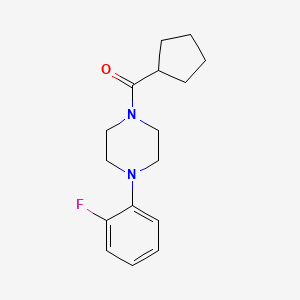
4-(1H-imidazol-1-ylmethyl)-N-isopropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-imidazol-1-ylmethyl)-N-isopropylbenzamide, also known as Ro 20-1724, is a selective inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE4). PDE4 is an enzyme that plays a crucial role in the regulation of intracellular levels of cAMP. Ro 20-1724 has been extensively studied for its potential therapeutic applications in various diseases, including depression, asthma, and chronic obstructive pulmonary disease (COPD).
Mecanismo De Acción
4-(1H-imidazol-1-ylmethyl)-N-isopropylbenzamide 20-1724 selectively inhibits PDE4, an enzyme that catalyzes the hydrolysis of cAMP to AMP. By inhibiting PDE4, this compound 20-1724 increases the intracellular levels of cAMP, which in turn activates protein kinase A (PKA) and leads to downstream effects such as the activation of transcription factors and the regulation of ion channels and transporters.
Biochemical and Physiological Effects:
This compound 20-1724 has been shown to have a wide range of biochemical and physiological effects. In the central nervous system, this compound 20-1724 has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the regulation of neuronal survival, differentiation, and plasticity. In the respiratory system, this compound 20-1724 has been shown to relax airway smooth muscle and reduce airway inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(1H-imidazol-1-ylmethyl)-N-isopropylbenzamide 20-1724 is a highly selective inhibitor of PDE4 and has been extensively studied in preclinical models. However, it has some limitations in terms of its solubility and stability, which may affect its use in in vivo experiments. Additionally, this compound 20-1724 has been shown to have some off-target effects, which may complicate its interpretation in some experiments.
Direcciones Futuras
4-(1H-imidazol-1-ylmethyl)-N-isopropylbenzamide 20-1724 has shown promising results in preclinical studies for its potential therapeutic applications in depression, asthma, and COPD. Future research could focus on further elucidating the underlying mechanisms of this compound 20-1724's effects and identifying potential biomarkers for patient selection and monitoring. Additionally, further studies are needed to assess the safety and efficacy of this compound 20-1724 in clinical trials.
Métodos De Síntesis
4-(1H-imidazol-1-ylmethyl)-N-isopropylbenzamide 20-1724 can be synthesized through a multistep process starting from 4-nitrobenzoyl chloride and imidazole. The synthesis involves the formation of an amide bond between 4-nitrobenzoic acid and N-isopropyl-1,2-diaminopropane, followed by the reduction of the nitro group to an amine group. The resulting compound is then reacted with imidazole in the presence of a coupling agent to yield this compound 20-1724.
Aplicaciones Científicas De Investigación
4-(1H-imidazol-1-ylmethyl)-N-isopropylbenzamide 20-1724 has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, this compound 20-1724 has been shown to have antidepressant-like effects in animal models of depression. It has also been shown to have bronchodilator effects in animal models of asthma and COPD.
Propiedades
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-11(2)16-14(18)13-5-3-12(4-6-13)9-17-8-7-15-10-17/h3-8,10-11H,9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCQQZVWQBHOQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-[5-(1-pyrrolidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B6102371.png)
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-methoxypropyl)benzamide](/img/structure/B6102372.png)
![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine](/img/structure/B6102389.png)
![N'-[(2-hydroxy-1-naphthyl)methylene]-2-methylbenzohydrazide](/img/structure/B6102392.png)
![N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B6102402.png)
![2-(cyclobutylcarbonyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6102409.png)
![5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B6102413.png)
![N-[2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]-2-ethoxybenzamide](/img/structure/B6102419.png)
![2-[1-cyclopentyl-4-(4-methoxy-2,5-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6102435.png)
![7-(cyclobutylmethyl)-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6102441.png)
![N-(4-ethoxyphenyl)-2-{[1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6102455.png)
![4,6-dichloro-N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B6102460.png)

